(3aR,6aR)-tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydropentalene-1,3,4,6-tetracarboxylate

Description

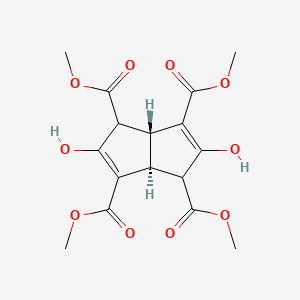

The compound (3aR,6aR)-tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydropentalene-1,3,4,6-tetracarboxylate is a bicyclic derivative featuring a tetrahydropentalene core with four methyl carboxylate groups and two hydroxyl substituents. The compound’s structural complexity arises from the interplay of ester functionalities and hydroxyl groups, which may facilitate hydrogen bonding and impact crystallinity .

Properties

Molecular Formula |

C16H18O10 |

|---|---|

Molecular Weight |

370.31 g/mol |

IUPAC Name |

tetramethyl (3aS,6aR)-2,5-dihydroxy-1,3a,4,6a-tetrahydropentalene-1,3,4,6-tetracarboxylate |

InChI |

InChI=1S/C16H18O10/c1-23-13(19)7-5-6(9(11(7)17)15(21)25-3)10(16(22)26-4)12(18)8(5)14(20)24-2/h5-7,10,17-18H,1-4H3/t5-,6-,7?,10? |

InChI Key |

JUEJDJDJLNTBRF-BMAAYPLPSA-N |

Isomeric SMILES |

COC(=O)C1[C@H]2[C@@H](C(C(=C2C(=O)OC)O)C(=O)OC)C(=C1O)C(=O)OC |

Canonical SMILES |

COC(=O)C1C2C(C(C(=C2C(=O)OC)O)C(=O)OC)C(=C1O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

(3aR,6aR)-Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydropentalene-1,3,4,6-tetracarboxylate is a complex organic compound with the molecular formula and a molecular weight of 370.31 g/mol. This compound has garnered interest in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

The compound's structure is characterized by multiple hydroxyl groups and carboxylate functionalities that may contribute to its reactivity and biological effects. The following table summarizes its basic chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.31 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of pentalene compounds exhibit antiproliferative effects on cancer cell lines such as HeLa and A549 . The mechanism often involves the induction of apoptosis or cell cycle arrest. Although direct studies on this compound are not yet published, its structural analogs suggest potential efficacy in cancer therapy.

Study 1: Antimicrobial Properties

A study evaluating the antimicrobial activity of related compounds found that certain flavonoids exhibited significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL for effective extracts . Given the similar functional groups in this compound, it is plausible that this compound could exhibit comparable activity.

Study 2: Antiproliferative Effects on Cancer Cells

In another investigation focused on plant-derived compounds with antiproliferative properties against cancer cell lines such as HeLa and A549 cells showed IC50 values ranging from 200 to 300 µg/mL . The study suggested that the presence of hydroxyl and carboxyl groups in the structure enhances biological activity through increased solubility and interaction with cellular targets.

Comparison with Similar Compounds

(6aR,11aR)-9,10-Dimethoxypterocarpan-3-O-β-D-Glucoside ()

- Structure : A pterocarpan glucoside with a (6aR,11aR) configuration and methoxy, hydroxyl, and glycosidic substituents.

- Key Differences: Unlike the target compound, this is an isoflavonoid derivative with a glucose moiety, enhancing water solubility. The target’s carboxylate esters increase lipophilicity.

- Biological Activity : Demonstrates cell proliferation activity in Astragalus extracts, whereas the target compound’s bioactivity remains uncharacterized .

(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-Dimethyltetrahydrofuro-[2,3-d][1,3]dioxol-6-yl Methyl Mesylate ()

- Structure : Features a fused dioxolane-tetrahydrofuran system with a mesylate group.

- Key Similarities : Shares the (3aR,6aR) configuration, influencing spatial arrangement. Both compounds exhibit hydrogen-bonding networks (O—H···O and C—H···O), critical for crystalline packing .

- Functional Contrast : The mesylate group in this compound enhances electrophilicity, whereas the target’s carboxylates may participate in nucleophilic reactions.

3-Butyl-6,6,9-Trimethyl-6a,7,8,10a-Tetrahydro-6H-Dibenzo[b,d]pyran-1-ol ()

- Structure : A dibenzopyran derivative with alkyl chains (butyl, hexyl) and a hydroxyl group.

- Key Differences : The dibenzopyran core is less oxidized than the tetrahydropentalene system. Alkyl chains increase lipophilicity, contrasting with the target’s polar carboxylates.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Influence : The (3aR,6aR) configuration in the target compound and analogs like ’s dioxolane derivative suggests a preference for specific crystal packing or chiral recognition in biological systems.

- Functional Group Impact : Carboxylate esters in the target compound may offer tunable reactivity for prodrug design, contrasting with ’s glycosides, which are optimized for bioavailability.

- Synthetic Challenges : Fluorinated analogs () and dibenzopyrans () highlight the diversity of bicyclic systems, but the target’s tetracarboxylate motif presents unique synthetic hurdles, such as regioselective esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.